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Compound of Interest

Compound Name: SR8278

Cat. No.: B610980 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: SR8278 is a potent and selective synthetic antagonist of the nuclear receptors REV-

ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical components of the core

circadian clock and serve as transcriptional repressors, linking circadian rhythms to metabolic

and physiological processes. SR8278 functions by inhibiting this repressive activity, leading to

the de-repression and subsequent increased expression of REV-ERB target genes. This guide

provides an in-depth overview of the known downstream targets of SR8278, presenting

quantitative data, detailed experimental methodologies for target identification, and visual

diagrams of the associated signaling pathways and workflows.

Core Mechanism of Action
REV-ERBα/β are heme-responsive nuclear receptors that repress gene transcription by

recruiting co-repressor complexes, such as the Nuclear Receptor Co-repressor 1 (NCoR), to

specific DNA sequences known as REV-ERB Response Elements (RevREs) or ROR Elements

(ROREs) in the promoter regions of their target genes. SR8278 acts as a competitive

antagonist, blocking the ability of REV-ERB to engage with its co-repressors, thereby

preventing transcriptional repression.[1] The result is an increase in the mRNA expression of

genes normally suppressed by REV-ERB. This mechanism makes SR8278 an invaluable

chemical probe for elucidating REV-ERB's role in physiology and a potential therapeutic agent

for diseases linked to circadian disruption and metabolism.

Below is a diagram illustrating the primary signaling pathway of SR8278.
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Caption: SR8278 antagonizes REV-ERB, preventing co-repressor recruitment and activating
target gene expression.

Identified Downstream Targets & Quantitative
Effects
SR8278 modulates a diverse array of downstream targets involved in the circadian clock,

glucose metabolism, myogenesis, and cancer cell plasticity.

Core Clock and Metabolic Regulation
The most well-characterized targets of REV-ERB are central to circadian rhythm and

metabolism. SR8278 treatment leads to a significant increase in the expression of these genes.

Studies in HepG2 human hepatoma cells are foundational in demonstrating this effect.
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Gene Target Function Cell Line Treatment
Fold
Change
(mRNA)

Reference

Bmal1 (Arntl)

Core

Circadian

Clock

Transcription

Factor

HEK293
10 µM

SR8278, 24h

~2.0-fold

(Luciferase

Assay)

[1]

G6Pase

Gluconeogen

esis (Rate-

limiting

enzyme)

HepG2
10 µM

SR8278, 24h
~2.5-fold [1]

PEPCK

Gluconeogen

esis (Rate-

limiting

enzyme)

HepG2
10 µM

SR8278, 24h
~3.0-fold [1]

Table 1: Effect of SR8278 on Core Clock and Gluconeogenic Gene Expression. Data

summarized from luciferase reporter and qPCR assays.

The potency of SR8278 has also been quantified in cell-based assays.

Assay Type Description Potency Value Reference

Co-transfection Assay

Inhibition of REV-

ERBα transcriptional

repression

EC50 = 0.47 µM [1]

Antagonist Assay

Blocking the action of

a REV-ERB agonist

(GSK4112/SR6452)

IC50 = 0.35 µM [1]

Table 2: Potency of SR8278 in Cell-Based Assays.

Myogenesis Regulation
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SR8278 has been shown to promote the differentiation of myoblasts into myotubes by

upregulating the expression of key myogenic regulatory factors.

Gene Target Function Cell Line Treatment
Fold
Change
(mRNA)

Reference

MyoD

Myogenic

Regulatory

Factor

C2C12

10 nM

SR8278, 4

days

> 2.0-fold

Myogenin

(MyoG)

Myogenic

Regulatory

Factor

C2C12

10 nM

SR8278, 4

days

> 2.0-fold

MHC (Myosin

Heavy Chain)

Muscle

Structural

Protein

C2C12

10 nM

SR8278, 4

days

> 2.0-fold

Table 3: Upregulation of Myogenic Genes by SR8278 in C2C12 Cells.

Reprogramming in Cancer
In the context of androgen-receptor signaling inhibitor (ARSI)-resistant prostate cancer, REV-

ERBα function is reprogrammed from a repressor to a transcriptional activator of genes driving

tumor lineage plasticity.[2] In this specific cellular context, the REV-ERB antagonist SR8278
paradoxically leads to the downregulation of these oncogenic programs, potently suppressing

tumor growth.[2][3]
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Gene Target
/ Program

Function
Cell Line /
Model

Treatment Effect Reference

Lineage

Plasticity (LP)

Drivers

Neurogenesis

, Stem Cell

Proliferation,

EMT

42DENZR

Cells

7.5 µM

SR8278, 48h

Significant

Downregulati

on

[2][3]

BRN2

(POU3F2)
LP Driver

42DENZR

Cells

7.5 µM

SR8278, 48h

Downregulate

d
[2]

ASCL1 LP Driver
42DENZR

Cells

7.5 µM

SR8278, 48h

Downregulate

d
[2]

ONECUT2 LP Driver
42DENZR

Cells

7.5 µM

SR8278, 48h

Downregulate

d
[2]

CHGA
Neuroendocri

ne Marker

42DENZR

Cells

7.5 µM

SR8278, 48h

Downregulate

d
[2]

Table 4: Downregulation of Lineage Plasticity Genes in Prostate Cancer Cells by SR8278. The

effect is a potent suppression of mRNA and protein levels.

Note: For a comprehensive list of all differentially expressed genes identified through RNA-

sequencing, researchers are directed to the supplementary materials and associated GEO

datasets (e.g., GSE183200) from the cited literature.[3]

Experimental Protocols & Workflows
Identifying the downstream targets of SR8278 involves a combination of molecular biology and

bioinformatics techniques. A typical experimental workflow is diagrammed below.
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Caption: A generalized workflow for identifying and validating the downstream targets of
SR8278.

Cell Culture and SR8278 Treatment (HepG2 Example)
Cell Line: HepG2 (human hepatocellular carcinoma) cells are obtained from ATCC.
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Culture Medium: Cells are maintained in Eagle's Minimum Essential Medium (EMEM) or

DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

[4][5]

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[5]

Passaging: Split cells 1:4 to 1:8 when they reach 75-80% confluency, typically every 3-6

days, using 0.05% or 0.25% Trypsin-EDTA for detachment.[4]

SR8278 Treatment: Prepare a stock solution of SR8278 in DMSO. On the day of the

experiment, dilute the stock solution in the culture medium to the final desired concentration

(e.g., 10 µM for qPCR analysis).[1][6] Treat cells for a specified duration (e.g., 24 hours)

before harvesting.[1][4] A vehicle control (DMSO only) must be run in parallel.

Luciferase Reporter Assay
This assay is used to determine if SR8278 affects the transcriptional activity of a specific gene

promoter regulated by REV-ERB.

Plasmid Constructs:

Reporter Plasmid: Contains the firefly luciferase gene downstream of a promoter region

containing REV-ERB binding sites (e.g., the Bmal1 promoter).

Effector Plasmid: Expresses full-length REV-ERBα.

Control Plasmid: Expresses Renilla luciferase under a constitutive promoter (e.g., pRL-TK)

to normalize for transfection efficiency.[1]

Transfection: Co-transfect HEK293T or other suitable cells with the three plasmids using a

standard transfection reagent like jetPEI or Lipofectamine.[7] Plate cells (e.g., 10,000

cells/well in a 96-well plate) and allow them to attach.

Treatment: After 24 hours, replace the medium with fresh medium containing SR8278 at

various concentrations or a vehicle control (DMSO).

Lysis and Measurement: After another 24 hours, lyse the cells using a passive lysis buffer.

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter
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assay system and a luminometer.[7]

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each

well. Plot the normalized activity against the SR8278 concentration to determine EC₅₀ or IC₅₀

values.[1][8]

Quantitative Real-Time PCR (qPCR)
qPCR is used to validate and quantify the change in mRNA expression of specific target genes

identified by RNA-seq or hypothesized to be targets.

RNA Extraction: Treat cells (e.g., HepG2) with SR8278 (e.g., 10 µM for 24 hours). Harvest

cells and extract total RNA using a reagent like TRIzol followed by column purification (e.g.,

RNeasy columns).[4][9]

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse

transcription kit with oligo(dT) or random primers.

qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green Master Mix, gene-

specific forward and reverse primers for target genes (G6Pase, PEPCK, etc.), and a

housekeeping gene (GAPDH, B2M, etc.) for normalization.[5][6]

Thermocycling: Perform the qPCR on a real-time PCR machine with a standard program

(e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).[4][5]

Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT)

method.[4]

Chromatin Immunoprecipitation (ChIP-Seq)
ChIP-seq is used to identify the specific genomic locations where REV-ERBα binds, providing

direct evidence of target gene regulation.

Cross-linking: Treat cells or tissues with SR8278 or vehicle. Cross-link protein-DNA

complexes by adding formaldehyde directly to the culture medium (1% final concentration)

and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
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Chromatin Shearing: Lyse the cells and isolate nuclei. Shear the chromatin into fragments of

200-500 bp using sonication or enzymatic digestion.

Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody

specific to REV-ERBα.[10] An IgG antibody should be used as a negative control.

Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-

protein-DNA complexes.

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the

complexes from the beads.

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C for several

hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and

protein.

DNA Purification: Purify the immunoprecipitated DNA.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Bioinformatics Analysis: Align reads to the reference genome, perform peak calling to identify

binding sites, and annotate peaks to nearby genes to identify direct downstream targets of

REV-ERBα.

Conclusion
SR8278 is a powerful chemical tool that has been instrumental in defining the downstream

targets and physiological roles of the nuclear receptors REV-ERBα and REV-ERBβ. By

antagonizing their repressive function, SR8278 upregulates key genes involved in circadian

rhythm (Bmal1), gluconeogenesis (G6Pase, PEPCK), and myogenesis (MyoD, MyoG).

Furthermore, in the unique context of therapy-resistant prostate cancer, SR8278 can suppress

oncogenic lineage plasticity programs, highlighting its potential therapeutic versatility. The

experimental methodologies outlined in this guide provide a robust framework for researchers

to further explore the expanding landscape of REV-ERB's downstream targets and the

therapeutic potential of its antagonism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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